(R)-Naproxen acyl-B-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

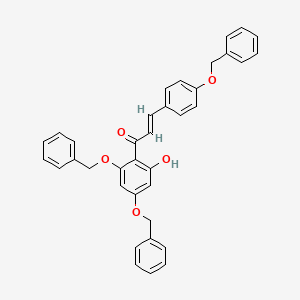

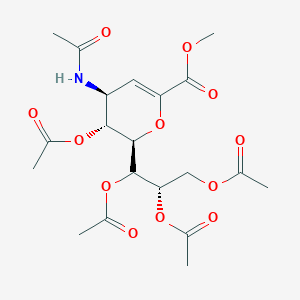

(R)-Naproxen acyl-B-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₂O₉ and its molecular weight is 406.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Stereospecific Degradation Kinetics

Research on the stereospecific pH-dependent degradation kinetics of R- and S-naproxen-β-l-O-acyl glucuronide reveals insights into their stability and transformation. Studies have shown that R-naproxen-β-l-O-acyl glucuronide undergoes hydrolysis and acyl migration, demonstrating specific kinetic behaviors in physiological conditions. This information is crucial for understanding how naproxen's enantiomers are metabolized in the body and their potential implications for efficacy and safety (Mortensen et al., 2002).

Interaction with Human Carboxylesterases

Another significant area of research is the reversible inhibition of human carboxylesterases by acyl glucuronides, including (R)-naproxen-β-d-glucuronide. These enzymes play a crucial role in drug metabolism, and their inhibition by acyl glucuronides can affect the metabolic fate of various drugs. The selective inhibition of human carboxylesterase 1 (hCES1) by (R)-naproxen-β-d-glucuronide, among others, highlights the potential for drug-drug interactions and the necessity for careful consideration when co-administering drugs that undergo glucuronidation (Inoue et al., 2013).

Conjugation and Biliary Metabolism

Research on the conjugation of desmethylnaproxen in rats has revealed the formation of a novel acyl glucuronide-sulfate diconjugate as a major biliary metabolite. This finding provides insight into the complexity of naproxen metabolism and the formation of diconjugates that may have implications for its pharmacokinetics and toxicity (Jaggi et al., 2002).

Enzymatic Role in Naproxen Metabolism

Studies on S-naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGTs) have identified UGT2B7 as a key enzyme responsible for naproxen acyl glucuronidation. This enzymatic activity is crucial for the elimination of naproxen, highlighting the role of UGTs in the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs) and the importance of understanding individual variations in UGT activity for drug dosing and safety (Bowalgaha et al., 2005).

Profiling Urinary Metabolites

Liquid chromatography-electrospray mass spectrometry (LC-ESI-MS) approaches for characterizing naproxen and its glucuronides in human urine offer a powerful tool for drug metabolite profiling. This technique allows for the identification of both alpha and beta isomers of naproxen glucuronides, providing detailed information on the metabolic fate of naproxen and its potential impact on drug efficacy and safety (Aresta et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of ®-Naproxen acyl-B-D-glucuronide is the Uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes , specifically the UGT2B15 isoform . These enzymes are responsible for the glucuronidation process, a fundamental process in Phase II metabolism, which converts a wide range of functional groups into highly water-soluble glucuronides for excretion .

Mode of Action

®-Naproxen acyl-B-D-glucuronide interacts with its target, the UGT enzymes, through a process known as glucuronidation . This process involves the addition of a glucuronic acid moiety to the compound, increasing its water solubility and facilitating its excretion from the body .

Biochemical Pathways

The glucuronidation process, catalyzed by UGT enzymes, is a key biochemical pathway affected by ®-Naproxen acyl-B-D-glucuronide. This pathway plays a crucial role in the metabolism and elimination of various xenobiotics and endogenous substances. The glucuronidation process converts these substances into more water-soluble glucuronides, facilitating their excretion from the body .

Pharmacokinetics

The pharmacokinetics of ®-Naproxen acyl-B-D-glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by UGT enzymes, specifically UGT2B15, into a glucuronide form, which is more water-soluble and readily excreted . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution in the body, metabolism by UGT enzymes, and its rate of excretion.

Result of Action

The result of the action of ®-Naproxen acyl-B-D-glucuronide is the formation of a glucuronide conjugate that is highly water-soluble. This transformation facilitates the compound’s excretion from the body, aiding in the detoxification process and the elimination of the compound from the system .

Action Environment

The action of ®-Naproxen acyl-B-D-glucuronide is influenced by various environmental factors. For instance, the activity of UGT enzymes can be affected by factors such as pH and temperature . Furthermore, the compound’s stability, efficacy, and action can be influenced by the physiological environment, including factors such as the presence of other substances that may interact with the compound or the enzymes it targets .

Análisis Bioquímico

Biochemical Properties

®-Naproxen acyl-B-D-glucuronide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes . The compound interacts with various enzymes, proteins, and other biomolecules. The glucuronidation process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the conjugation of naproxen with glucuronic acid to form ®-Naproxen acyl-B-D-glucuronide . This interaction is essential for the detoxification and excretion of naproxen from the body.

Cellular Effects

®-Naproxen acyl-B-D-glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory and analgesic effects are primarily mediated through the inhibition of COX enzymes, which play a pivotal role in the synthesis of prostaglandins . By inhibiting COX enzymes, ®-Naproxen acyl-B-D-glucuronide reduces the production of pro-inflammatory mediators, thereby modulating inflammatory responses and pain perception.

Molecular Mechanism

The molecular mechanism of ®-Naproxen acyl-B-D-glucuronide involves its binding interactions with COX enzymes, leading to enzyme inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, ®-Naproxen acyl-B-D-glucuronide may influence gene expression by modulating the activity of transcription factors involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Naproxen acyl-B-D-glucuronide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ®-Naproxen acyl-B-D-glucuronide remains stable under physiological conditions, allowing for sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . Its degradation products may exhibit different biochemical properties and cellular effects.

Dosage Effects in Animal Models

The effects of ®-Naproxen acyl-B-D-glucuronide vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, ®-Naproxen acyl-B-D-glucuronide may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

®-Naproxen acyl-B-D-glucuronide is involved in several metabolic pathways, including glucuronidation and subsequent excretion . The enzyme UGT catalyzes the conjugation of naproxen with glucuronic acid, resulting in the formation of ®-Naproxen acyl-B-D-glucuronide . This metabolic pathway enhances the solubility and excretion of naproxen, facilitating its elimination from the body. Additionally, ®-Naproxen acyl-B-D-glucuronide may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in drug metabolism .

Transport and Distribution

The transport and distribution of ®-Naproxen acyl-B-D-glucuronide within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cellular membranes by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs) . These transporters facilitate the uptake and efflux of ®-Naproxen acyl-B-D-glucuronide, influencing its localization and accumulation within different tissues. The distribution of the compound is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of ®-Naproxen acyl-B-D-glucuronide is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in inflammatory pathways . Additionally, ®-Naproxen acyl-B-D-glucuronide may undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its activity and function . These modifications may also play a role in directing the compound to specific cellular compartments or organelles.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIELLXTVJOKM-HBDUBGCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

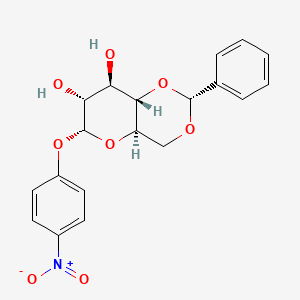

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

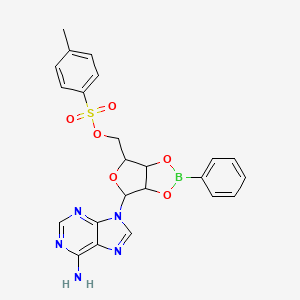

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)